molecular formula C10H5ClF3NO B1371321 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde CAS No. 883522-93-8

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde

Cat. No. B1371321
CAS RN: 883522-93-8
M. Wt: 247.6 g/mol
InChI Key: MUBXCNUFJUYJFP-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been studied extensively due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized through nucleophilic and electrophilic substitution reactions .


Molecular Structure Analysis

The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .

Scientific Research Applications

Heterocyclic Compound Synthesis

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it participates in reactions that produce triazolo(thiadiazepino)indoles, a new heterocyclic system formed through cyclization processes. These compounds are confirmed through X-ray diffraction methods (Vikrishchuk et al., 2019).

Formation of Pyrimido(1,2-a)indoles

In another application, derivatives of this compound react with aromatic amines, leading to the formation of pyrimido[1,2-a]indole derivatives. These reactions have been studied for their unique product formations and structural confirmations through X-ray analysis (Suzdalev et al., 2013).

Catalyst Synthesis

This compound is also pivotal in synthesizing catalysts. For instance, it's used in the creation of palladacycles with indole cores. These palladacycles demonstrate efficiency as catalysts in various chemical reactions, including Suzuki–Miyaura coupling (Singh et al., 2017).

Synthesis of Fluorescent Materials

Research has also explored its role in the synthesis of photoactive compounds with high fluorescence quantum yield. These compounds are promising as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Development of Antibacterial Agents

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promising results as bacteriostatic and bactericidal agents (Behrami & Vaso, 2017).

properties

IUPAC Name

7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBXCNUFJUYJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629558
Record name 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883522-93-8
Record name 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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